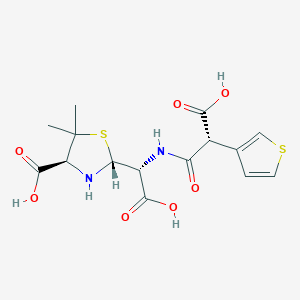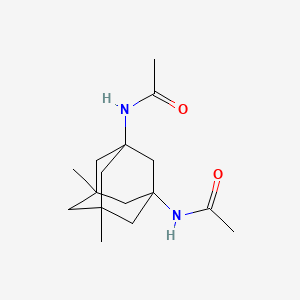
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the chemical formula C20H33NO8. It is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a tert-butyl ester group, which enhance its stability and solubility. It is primarily used in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-L-glutamic acid.
Esterification: The carboxyl group of N-Boc-L-glutamic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step yields N-Boc 1-O-t-Butyl L-glutamic acid.
Dehydration: The hydroxyl group at the 6-position is removed through a dehydration reaction, often using reagents like thionyl chloride or phosphorus oxychloride, resulting in N-Boc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid.
Second Boc Protection: The final step involves the protection of the remaining amino group with another Boc group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the synthesis and ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: L-glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Modified derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and metabolic disorders.
Biological Studies: It is used in studies involving amino acid metabolism and protein synthesis.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets and pathways. The compound’s Boc protecting groups enhance its stability and solubility, allowing it to be used in various chemical reactions. The tert-butyl ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in organic synthesis. The compound’s effects are primarily exerted through its ability to undergo hydrolysis, substitution, and other reactions, leading to the formation of biologically active derivatives.
Comparación Con Compuestos Similares
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid can be compared with other similar compounds, such as:
N-Boc-L-Glutamic Acid: This compound has only one Boc protecting group and lacks the tert-butyl ester group, making it less stable and soluble.
N,N-Diboc-L-Glutamic Acid: This compound has two Boc protecting groups but lacks the tert-butyl ester group, making it less versatile in organic synthesis.
N-Boc 1-O-t-Butyl L-Glutamic Acid: This compound has one Boc protecting group and a tert-butyl ester group but lacks the second Boc group, making it less stable.
The uniqueness of this compound lies in its combination of two Boc protecting groups and a tert-butyl ester group, which enhance its stability, solubility, and versatility in organic synthesis.
Propiedades
Número CAS |
1480890-33-2 |
|---|---|
Fórmula molecular |
C₂₀H₃₅NO₇ |
Peso molecular |
401.49 |
Sinónimos |
N,N-Bis[(1,1-dimethylethoxy)carbonyl]-6-oxo-L-norleucine 1,1-Dimethylethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)



